1-(2,4-Bis(benzyloxy)phenyl)ethanone

Organic Synthesis Protecting Group Chemistry Process Chemistry

1-(2,4-Bis(benzyloxy)phenyl)ethanone (CAS 22877-01-6), also designated 2′,4′-bis(benzyloxy)acetophenone or di-O-benzylresacetophenone, is a fully O-protected aryl ketone belonging to the resacetophenone (2,4-dihydroxyacetophenone) derivative class. With a molecular formula of C₂₂H₂₀O₃, a molecular weight of 332.4 g·mol⁻¹, and a computed XLogP3 of 4.5, it serves as a doubly benzylated synthetic intermediate in which both the 2- and 4-hydroxyl groups of the parent resorcinol-type acetophenone are masked as benzyl ethers.

Molecular Formula C22H20O3
Molecular Weight 332.4 g/mol
CAS No. 22877-01-6
Cat. No. B1267387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Bis(benzyloxy)phenyl)ethanone
CAS22877-01-6
Molecular FormulaC22H20O3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C22H20O3/c1-17(23)21-13-12-20(24-15-18-8-4-2-5-9-18)14-22(21)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3
InChIKeyFYUABHFDUHJWOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Bis(benzyloxy)phenyl)ethanone (CAS 22877-01-6) – Comparator-Anchored Procurement Evidence for a Bis-Benzyloxy Acetophenone Intermediate


1-(2,4-Bis(benzyloxy)phenyl)ethanone (CAS 22877-01-6), also designated 2′,4′-bis(benzyloxy)acetophenone or di-O-benzylresacetophenone, is a fully O-protected aryl ketone belonging to the resacetophenone (2,4-dihydroxyacetophenone) derivative class [1]. With a molecular formula of C₂₂H₂₀O₃, a molecular weight of 332.4 g·mol⁻¹, and a computed XLogP3 of 4.5, it serves as a doubly benzylated synthetic intermediate in which both the 2- and 4-hydroxyl groups of the parent resorcinol-type acetophenone are masked as benzyl ethers . This substitution pattern imparts markedly higher lipophilicity and a well-defined crystalline solid form (mp 81–83 °C) compared to its methyl ether or unprotected congeners, directly influencing its suitability in multi-step synthetic sequences requiring orthogonal deprotection strategies [2].

Why In-Class Acetophenone Intermediates Cannot Substitute 1-(2,4-Bis(benzyloxy)phenyl)ethanone Without Quantitative Justification


Protected 2,4-dihydroxyacetophenone derivatives share a common resorcinol-acetyl backbone but diverge critically in protecting-group chemistry, physical form, and reactivity. The choice between benzyl, methyl, methoxymethyl (MOM), or mono-protected variants is not arbitrary: each protecting group imposes a distinct deprotection orthogonalism, steric environment, and solubility profile that governs compatibility with downstream transformations such as Claisen–Schmidt condensations, Baker–Venkataraman rearrangements, or ruthenium-catalyzed C–H hydroarylations [1]. Substituting the 2,4-bis(benzyloxy) compound with the 2,4-dimethoxy analog, for instance, forfeits hydrogenolytic debenzylation capability and introduces a >40 °C melting point depression that complicates solid handling and storage . Likewise, the 2,5-regioisomer, while isomeric, positions the acetyl group differently relative to the protected oxygens, altering chelation-directed reactivity . The quantitative evidence below demonstrates where 1-(2,4-bis(benzyloxy)phenyl)ethanone occupies a non-interchangeable position within the resacetophenone intermediate landscape.

Quantitative Differentiation Evidence for 1-(2,4-Bis(benzyloxy)phenyl)ethanone Against Its Closest Analogs


Synthesis Efficiency: 97% Benzylation Yield vs. 61% Methylation Yield for the Same Resacetophenone Core

The preparation of 1-(2,4-bis(benzyloxy)phenyl)ethanone via benzylation of resacetophenone (2,4-dihydroxyacetophenone) with benzyl bromide in the presence of K₂CO₃ in refluxing acetonitrile proceeds in 97% isolated yield . By contrast, the analogous exhaustive methylation of the same starting material using dimethyl sulfate under standard alkaline conditions (10% aqueous NaOH) delivers 2,4-dimethoxyacetophenone in only 61% yield . The 36-percentage-point yield advantage translates to substantially higher mass efficiency for the benzyl-protected intermediate in multi-step synthetic campaigns.

Organic Synthesis Protecting Group Chemistry Process Chemistry Resacetophenone Derivatives

Ambient-Temperature Physical Form: Crystalline Solid (mp 81–83 °C) vs. Low-Melting Solid (mp 37–40 °C)

1-(2,4-Bis(benzyloxy)phenyl)ethanone is a white to off-white crystalline solid with a melting point of 81–83 °C , providing robust ambient-temperature handling characteristics. Its closest methyl-protected comparator, 2,4-dimethoxyacetophenone, melts at 37–40 °C —within the range where laboratory ambient temperature fluctuations can cause partial melting, caking, and weighing inaccuracies. The >40 °C melting point elevation conferred by the bis-benzyloxy substitution pattern ensures the compound remains a free-flowing powder under standard storage conditions (sealed, dry, room temperature) .

Solid-State Handling Storage Stability Weighing Accuracy Process Chemistry

Lipophilicity Differential: XLogP3 of 4.5 vs. 1.8 Dictates Solubility and Chromatographic Behavior

The computed octanol–water partition coefficient (XLogP3) for 1-(2,4-bis(benzyloxy)phenyl)ethanone is 4.5, compared to 1.8 for 2,4-dimethoxyacetophenone [1][2]. This 2.7 log unit difference corresponds to an approximately 500-fold higher theoretical lipophilicity for the bis-benzyloxy compound, which manifests practically in its solubility profile: slightly soluble in chloroform, DMSO, and methanol , versus the dimethoxy analog which is readily soluble in dichloromethane, ethyl acetate, and methanol [2]. The higher LogP also implies longer retention on reversed-phase HPLC columns, a parameter that must be factored into purification method development.

Lipophilicity Chromatography Solubility Drug Discovery Medicinal Chemistry

Orthogonal Deprotection: Hydrogenolytic Benzyl Ether Cleavage vs. Harsh Lewis Acid Demethylation

The benzyl ether protecting groups in 1-(2,4-bis(benzyloxy)phenyl)ethanone are cleavable by catalytic hydrogenolysis (Pd/C, H₂, room temperature, ethyl acetate or methanol), conditions that leave methyl ethers, acetates, and many other functional groups intact [1]. In contrast, the methyl ethers of 2,4-dimethoxyacetophenone require strong Lewis acids such as BBr₃ or AlCl₃ for deprotection, conditions that can degrade acid-sensitive substrates and lack functional-group orthogonality [2]. This orthogonality was explicitly exploited in the synthesis of scorzodihydrostilbene aglycons, where benzyl-protected acetophenones underwent ruthenium-catalyzed hydroarylation followed by clean hydrogenolytic debenzylation, a sequence incompatible with methyl ether protection owing to competing hydrogenation or recalcitrant deprotection under the mild hydrogenolysis conditions employed [1].

Protecting Group Strategy Orthogonal Deprotection Hydrogenolysis Total Synthesis Flavonoid Synthesis

Regioisomeric Differentiation: 2,4- vs. 2,5-Bis(benzyloxy) Substitution Governs Chelation-Directed Reactivity

The 2,4-bis(benzyloxy) regioisomer (CAS 22877-01-6) and the 2,5-bis(benzyloxy) regioisomer (CAS 21766-81-4) are constitutional isomers sharing identical molecular formula (C₂₂H₂₀O₃), molecular weight (332.39 g·mol⁻¹), and nearly identical melting points (~81 °C) [1]. Despite these similarities, the different positioning of the acetyl group relative to the benzyloxy substituents alters the chelation geometry available to transition-metal catalysts. In ruthenium-catalyzed ortho-C–H activation/hydroarylation reactions, the 2,5-isomer places the ketone oxygen adjacent to a benzyloxy group at the 2-position, enabling a five-membered ruthenacycle, whereas the 2,4-substitution pattern presents a different chelation topology [2]. This regioisomeric distinction is not interchangeable in chelation-controlled transformations and must be verified by identity testing (¹H NMR, InChIKey: FYUABHFDUHJWOZ-UHFFFAOYSA-N for the 2,4-isomer) [1].

Regioselectivity C–H Activation Chelation Control Positional Isomers Structure–Reactivity Relationship

Commercial Purity Benchmark: ≥97% Assay Specification Enables Direct Use Without Re-Purification

Multiple established chemical suppliers (AKSci, Leyan, and others) list 1-(2,4-bis(benzyloxy)phenyl)ethanone with a minimum purity specification of 97% . This ≥97% benchmark is consistent across vendors and surpasses the typical 95–96% specification offered for the less synthetically efficient 2,4-dimethoxy analog from certain sources . The compound is supplied as a characterized white to off-white solid with batch-specific certificates of analysis, enabling direct use in subsequent synthetic steps without mandatory re-purification .

Quality Assurance Purity Specification Procurement Vendor Comparison Synthetic Intermediate

Procurement-Relevant Application Scenarios for 1-(2,4-Bis(benzyloxy)phenyl)ethanone


Chalcone Library Synthesis via Claisen–Schmidt Condensation

1-(2,4-Bis(benzyloxy)phenyl)ethanone serves as a privileged acetophenone partner in Claisen–Schmidt aldol condensations with substituted benzaldehydes to generate 2′,4′-bis(benzyloxy)chalcones [1]. The 97% synthetic yield and ≥97% commercial purity ensure a high-quality input for library production. The benzyl ether protecting groups remain stable under the standard basic condensation conditions (NaOH/EtOH or LiHMDS/THF) [1], and subsequent hydrogenolytic debenzylation (Pd/C, H₂) reveals the free 2′,4′-dihydroxychalcone pharmacophore, a privileged scaffold in anticancer and anti-inflammatory drug discovery . The high lipophilicity (XLogP3 = 4.5) of the protected intermediate facilitates organic-phase extraction and chromatographic purification of the chalcone products.

Flavonoid and Isoflavonoid Total Synthesis

The compound is a direct precursor for flavonoid synthesis via the Baker–Venkataraman rearrangement or through chalcone cyclization. A patent describing an industrial synthesis of fisetin (3,3′,4′,7-tetrahydroxyflavone) employs 1-(2,4-bis(benzyloxy)phenyl)ethanone as the key protected acetophenone intermediate, which undergoes aldol condensation with protocatechuic aldehyde, followed by debenzylation and cyclization [1]. The 2,4-bis(benzyloxy) protection pattern is specifically required here because the free 2-hydroxyl group must be unmasked at the cyclization stage to form the flavone C-ring; premature deprotection (as would occur with more labile protecting groups) leads to undesired side reactions. The crystalline solid form (mp 81–83 °C) simplifies handling in scaled-up flavonoid production .

Resorcinol-Based HSP90 Inhibitor Fragment Synthesis

Multiple patents (e.g., US 2009/0076006 A1, CN-111164074-A) describe the use of 2,4-bis(benzyloxy)acetophenone derivatives as intermediates in the synthesis of resorcinol-containing HSP90 inhibitors [1]. The benzyl-protected form allows chemists to construct the full inhibitor skeleton before unveiling the critical 2,4-dihydroxybenzoyl pharmacophore by hydrogenolysis. This late-stage deprotection strategy is essential because the free resorcinol moiety is prone to oxidation and undesired O-acylation under the acidic or basic conditions used in earlier synthetic steps. The orthogonal deprotection capability (hydrogenolysis vs. acid-labile or base-labile protecting groups used elsewhere in the molecule) makes the bis-benzyloxy compound a strategic choice for convergent HSP90 inhibitor synthesis.

Ruthenium-Catalyzed C–H Activation / Hydroarylation to Dihydrostilbenes

The Weimann and Braun (2019) study demonstrated that benzyl-protected 2,4-dihydroxyacetophenones participate efficiently in ruthenium-catalyzed ortho-C–H activation with styrenes to produce dihydrostilbenes in 65–73% yield [1]. The benzyl protecting groups are compatible with the catalytic conditions ([Ru(p-cymene)Cl₂]₂, P(4-CF₃C₆H₄)₃, HCO₂Na, toluene, 140–150 °C) and are subsequently removed by hydrogenolysis to liberate the phenolic dihydrostilbene aglycons [1]. This application highlights the compound's value in C–H functionalization methodology, where the benzyl ether serves as a traceless directing group that can be removed under neutral, reducing conditions after the key C–C bond-forming step.

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